2-Ethoxycarbonyl-4'-nitrobenzophenone
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Overview
Description
2-Ethoxycarbonyl-4’-nitrobenzophenone is an organic compound with the molecular formula C16H13NO5. It is a derivative of benzophenone, characterized by the presence of an ethoxycarbonyl group at the 2-position and a nitro group at the 4’-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonyl-4’-nitrobenzophenone typically involves the reaction of 4-nitrobenzoyl chloride with ethyl 2-hydroxybenzoate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxycarbonyl-4’-nitrobenzophenone may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonyl-4’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Oxidation: The benzophenone moiety can undergo oxidation to form benzoic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature
Substitution: Sodium hydroxide, water, reflux
Oxidation: Potassium permanganate, water, room temperature
Major Products Formed
Reduction: 2-Ethoxycarbonyl-4’-aminobenzophenone
Substitution: 2-Carboxy-4’-nitrobenzophenone
Oxidation: 2-Ethoxycarbonylbenzoic acid
Scientific Research Applications
2-Ethoxycarbonyl-4’-nitrobenzophenone is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitro and carbonyl groups.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-4’-nitrobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxycarbonylbenzophenone
- 4’-Nitrobenzophenone
- 2-Carboxy-4’-nitrobenzophenone
Uniqueness
2-Ethoxycarbonyl-4’-nitrobenzophenone is unique due to the presence of both an ethoxycarbonyl group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
ethyl 2-(4-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(10-8-11)17(20)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHBUPYSSMOWMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641523 |
Source
|
Record name | Ethyl 2-(4-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-93-6 |
Source
|
Record name | Ethyl 2-(4-nitrobenzoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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